

# 4-(Difluoromethoxy)piperidine hydrochloride molecular weight and formula

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## Compound of Interest

Compound Name: 4-(Difluoromethoxy)piperidine  
hydrochloride

Cat. No.: B1448477

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## Technical Guide: 4-(Difluoromethoxy)piperidine Hydrochloride

An In-depth Analysis for Chemical and Pharmaceutical Research

### Abstract

This technical guide provides a comprehensive overview of **4-(Difluoromethoxy)piperidine hydrochloride** (CAS No: 1630907-16-2), a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a representative synthetic pathway, discuss standard analytical validation techniques, and explore its strategic applications as a building block in modern pharmaceutical design. This document is intended for scientists and technical professionals, offering field-proven insights into the handling, characterization, and utility of this valuable chemical intermediate.

## Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological properties. The difluoromethoxy group (-OCHF<sub>2</sub>) in particular, has emerged as a valuable bioisostere for more metabolically labile

groups like methoxy (-OCH<sub>3</sub>) or hydroxyl (-OH) moieties. Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity by altering local electronic environments and pKa.

**4-(Difluoromethoxy)piperidine hydrochloride** combines this strategic functional group with the piperidine ring, a prevalent scaffold in numerous central nervous system (CNS) active agents and other therapeutics. As a hydrochloride salt, the compound offers improved handling and solubility characteristics compared to its free base form. This guide serves to consolidate the known properties and project the scientific utility of this important building block.

## Core Physicochemical Properties

The fundamental identity and characteristics of **4-(Difluoromethoxy)piperidine hydrochloride** are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
CAS Number	1630907-16-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClF <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	187.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	4-(DIFLUOROMETHOXY)PIPERIDINE HCL, Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1)	<a href="#">[3]</a>
Typical Purity	≥97%	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD27920321	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Storage Conditions	Varies by supplier; Room Temperature <a href="#">[1]</a> or Inert atmosphere, store in freezer, under -20°C <a href="#">[4]</a>	

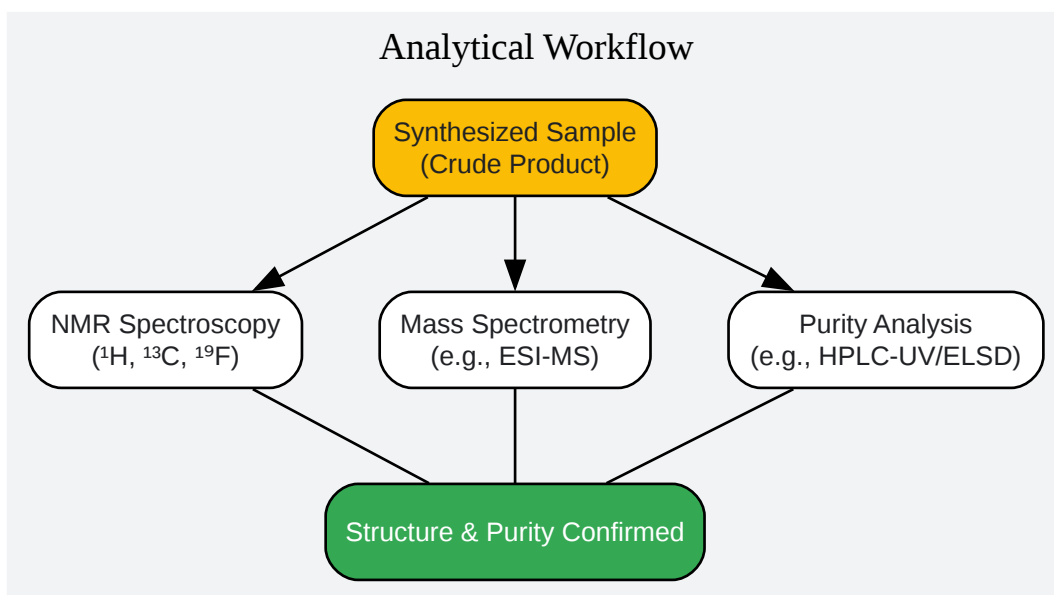
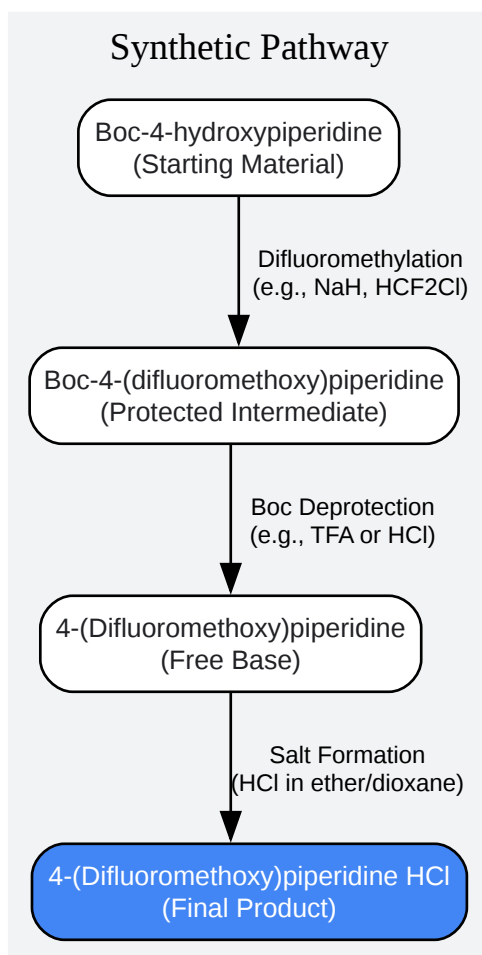
Note: Researchers should always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate storage and handling information.

## Synthesis and Purification: A Representative Pathway

While specific, peer-reviewed synthesis protocols for **4-(Difluoromethoxy)piperidine hydrochloride** are not widely published, a logical and representative synthetic route can be constructed based on established organofluorine chemistry principles. The following workflow illustrates a common approach starting from a commercially available precursor.

### Proposed Synthetic Workflow

The conversion of a 4-hydroxypiperidine precursor to the target compound involves three key stages: protection, difluoromethylation, and deprotection followed by salt formation.



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